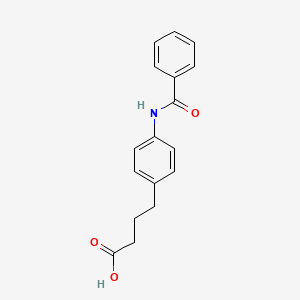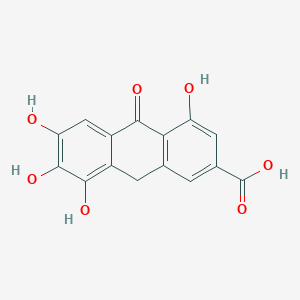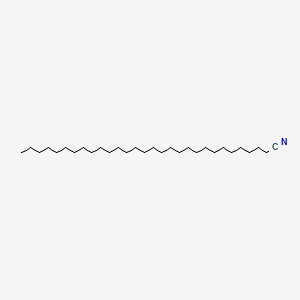![molecular formula C17H16Br2N2O2 B14274393 Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis- CAS No. 184170-01-2](/img/structure/B14274393.png)
Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- is a complex organic compound characterized by its unique structure, which includes two acetamide groups linked by a methylene bridge to a bis(2-bromo-4,1-phenylene) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- typically involves the reaction of 2-bromo-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-bromo-4,1-phenylenediamine is reacted with formaldehyde in the presence of a base to form the methylene-bridged intermediate.
Step 2: The intermediate is then acetylated using acetic anhydride to yield Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenylene rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide groups can be hydrolyzed to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenylene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenylene derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- involves its interaction with specific molecular targets. The bromine atoms and acetamide groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The methylene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis-: Similar structure but with chlorine atoms instead of bromine.
N,N’-Methylenebis(acrylamide): Used in polymer chemistry for cross-linking.
Acetamide, N,N’-[methylenebis(2-nitro-4,1-phenylene)]bis-: Contains nitro groups instead of bromine.
Uniqueness
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
184170-01-2 |
|---|---|
Molekularformel |
C17H16Br2N2O2 |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
N-[4-[(4-acetamido-3-bromophenyl)methyl]-2-bromophenyl]acetamide |
InChI |
InChI=1S/C17H16Br2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
MGELJYLBGFNENX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


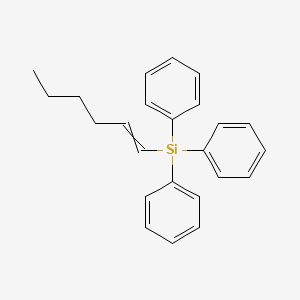
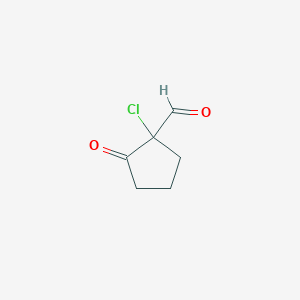
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
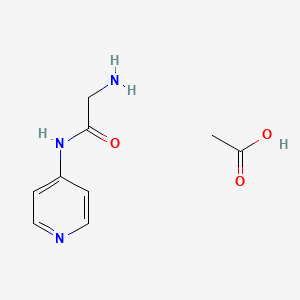
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)


![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
